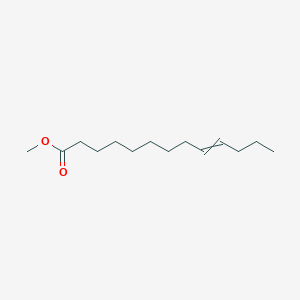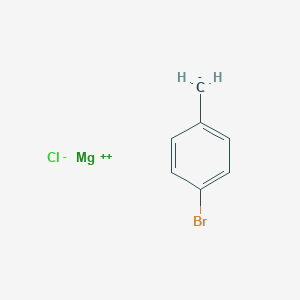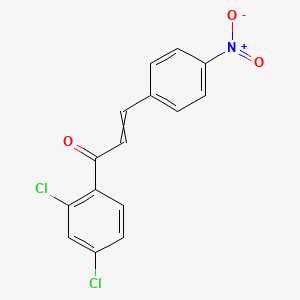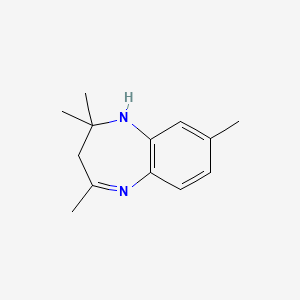![molecular formula C9H12NO5P B14266917 Dimethyl [(3-nitrophenyl)methyl]phosphonate CAS No. 152528-25-1](/img/structure/B14266917.png)
Dimethyl [(3-nitrophenyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [(3-nitrophenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a dimethyl ester and a 3-nitrophenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl [(3-nitrophenyl)methyl]phosphonate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the Michaelis-Arbuzov reaction, where a phosphite ester reacts with an alkyl halide to form the phosphonate ester. For instance, the reaction of trimethyl phosphite with 3-nitrobenzyl bromide under reflux conditions can yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl [(3-nitrophenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding phosphonic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides and bases like sodium hydride are used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester groups.
Major Products Formed
Reduction: The reduction of the nitro group yields dimethyl [(3-aminophenyl)methyl]phosphonate.
Substitution: Substitution reactions can yield various alkylated derivatives.
Hydrolysis: Hydrolysis results in the formation of phosphonic acid derivatives.
Applications De Recherche Scientifique
Dimethyl [(3-nitrophenyl)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mécanisme D'action
The mechanism of action of dimethyl [(3-nitrophenyl)methyl]phosphonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The phosphonate group can act as a mimic of phosphate groups, allowing the compound to interact with enzymes and other proteins involved in phosphorylation processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate ester used primarily as a flame retardant.
Dimethyl [(4-nitrophenyl)methyl]phosphonate: Similar structure but with the nitro group in the para position, affecting its reactivity and applications.
Uniqueness
Dimethyl [(3-nitrophenyl)methyl]phosphonate is unique due to the position of the nitro group, which influences its chemical reactivity and potential applications. The meta position of the nitro group can lead to different electronic effects compared to para-substituted analogs, making it a valuable compound for specific synthetic and research purposes.
Propriétés
Numéro CAS |
152528-25-1 |
|---|---|
Formule moléculaire |
C9H12NO5P |
Poids moléculaire |
245.17 g/mol |
Nom IUPAC |
1-(dimethoxyphosphorylmethyl)-3-nitrobenzene |
InChI |
InChI=1S/C9H12NO5P/c1-14-16(13,15-2)7-8-4-3-5-9(6-8)10(11)12/h3-6H,7H2,1-2H3 |
Clé InChI |
JEUMBXRAOMQFLM-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(CC1=CC(=CC=C1)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[3-(3-Carboxypropyl)-4-hydroxyphenyl]pentanoic acid](/img/structure/B14266857.png)

![1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14266882.png)






![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)


